![molecular formula C27H24N2O4 B290534 N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290534.png)
N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide, also known as EANB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EANB is a benzamide derivative that has shown promising results in various studies, making it an interesting area of research for scientists.
作用機序
N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to exert various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are known to contribute to the development of various inflammatory diseases. Additionally, N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide. Additionally, further studies are needed to explore the potential applications of N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide in the treatment of various inflammatory diseases and cancer. Finally, more research is needed to elucidate the precise mechanisms by which N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide exerts its biological effects, which could lead to the development of more effective drugs in the future.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is a promising compound that has shown potential applications in various fields, including medicine, pharmacology, and biochemistry. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for drug development, and further research is needed to explore its full potential.
合成法
The synthesis of N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide involves the condensation of 2-naphthol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 2-ethoxyaniline. The final product is obtained by reacting the intermediate with benzoyl chloride.
科学的研究の応用
N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.
特性
分子式 |
C27H24N2O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |
InChI |
InChI=1S/C27H24N2O4/c1-2-32-25-13-6-5-12-24(25)29-27(31)21-10-7-11-22(16-21)28-26(30)18-33-23-15-14-19-8-3-4-9-20(19)17-23/h3-17H,2,18H2,1H3,(H,28,30)(H,29,31) |
InChIキー |
MGABOWJZFGQRPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







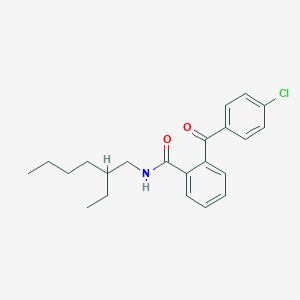
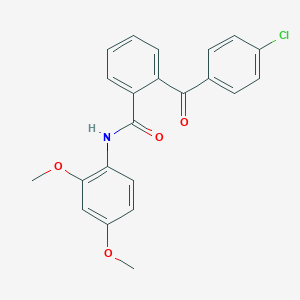

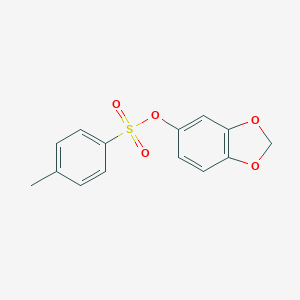
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)
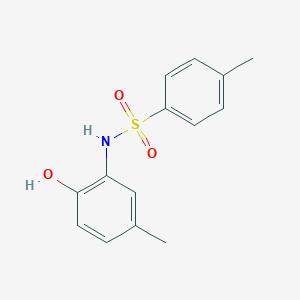
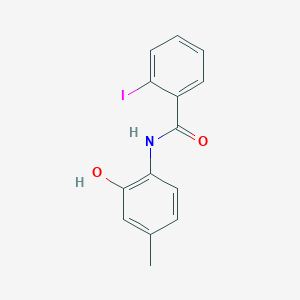
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)